molecular formula C17H24ClNO5 B4001285 [3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate

[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate

Cat. No.: B4001285
M. Wt: 357.8 g/mol
InChI Key: LUPTZDOMPVZNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C17H24ClNO5 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1343006 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

Research on novel benzoxazine monomers containing allyl groups, such as 3-allyl-3,4-dihydro-2H-1,3-benzoxazine, demonstrates their potential for producing thermosets with excellent thermomechanical properties, including high thermal stability and glass transition temperatures (Tg) around 300 °C. These monomers undergo thermal cure, forming thermosets with superior properties compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003). Another study focused on the synthesis, polymerization behavior, and thermal properties of benzoxazine isomers from o-allylphenol, highlighting the versatility of allyl-containing compounds in polymer chemistry (Liu et al., 2014).

Chemiluminescence Detection

The utilization of immobilized fluorophores in the peroxy oxalate chemiluminescence system for detecting hydrogen peroxide demonstrates the role of oxalate in enhancing detection sensitivity. This approach simplifies the detection system and improves its performance for analytical applications (Gubitz et al., 1985).

Deprotection and Isomerization

Research on the deprotection of allyl ethers under mild conditions shows the chemical versatility of allyl groups in synthetic chemistry, offering pathways for isomerization and functional group transformations (Hu et al., 2000).

Molecular Structure and Reactivity

Studies on the molecular structure, synthesis, and reactivity of compounds containing allyl and oxalate groups, such as bis(2-methoxy-4-allylphenyl)oxalate, provide insights into the structural parameters and chemical behavior of these compounds. This research is essential for understanding the interactions and reactivity of complex molecules (Şahin et al., 2016).

Environmental Degradation Studies

Environmental degradation studies, such as the photo-Fenton degradation of herbicides like 2,4-D in aqueous media, utilize oxalate to facilitate the process, highlighting the environmental applications of oxalate in pollution control and remediation (Conte et al., 2016).

Properties

IUPAC Name

3-(4-chloro-2-prop-2-enylphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.C2H2O4/c1-4-6-13-11-14(16)7-8-15(13)18-10-5-9-17-12(2)3;3-1(4)2(5)6/h4,7-8,11-12,17H,1,5-6,9-10H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPTZDOMPVZNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Reactant of Route 2
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Reactant of Route 3
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Reactant of Route 4
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Reactant of Route 5
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate
Reactant of Route 6
[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.